molecular formula C21H27N3OS B2875507 2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 450343-77-8

2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2875507
CAS No.: 450343-77-8
M. Wt: 369.53
InChI Key: BZAOKQMXNLANTO-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination with Co(II) and Cu(II) ions. These complexes demonstrated significant in vitro antioxidant activity, highlighting the potential of similar compounds in developing antioxidant agents (Chkirate et al., 2019).

Heterocyclic Synthesis

Raveendra K. Hunnur et al. (2005) utilized 3-(4-acetylphenyl)sydnone in 1,3-dipolar cycloaddition reactions to synthesize various heterocyclic compounds, demonstrating the utility of acetamide derivatives in the synthesis of complex heterocyclic structures (Hunnur et al., 2005).

Antimicrobial Activity

Samir Bondock et al. (2008) described the synthesis and antimicrobial evaluation of new heterocycles incorporating antipyrine moiety, starting from a cyanoacetamide derivative. These compounds were tested and showed antimicrobial properties, suggesting the potential of related acetamide derivatives in antimicrobial research (Bondock et al., 2008).

Properties

IUPAC Name

2-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-14-7-6-10-19(15(14)2)24-21(17-12-26-13-18(17)23-24)22-20(25)11-16-8-4-3-5-9-16/h6-7,10,16H,3-5,8-9,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAOKQMXNLANTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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